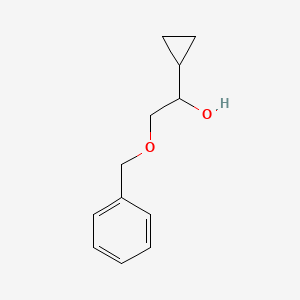

2-(Benzyloxy)-1-cyclopropylethanol

Descripción

Contextualizing the Cyclopropyl (B3062369) Moiety in Organic Synthesis and Medicinal Chemistry

The cyclopropyl group, a three-membered carbocyclic ring, is a prominent structural motif in a multitude of biologically active natural products and pharmaceutical compounds. Its inclusion in a molecular structure can profoundly influence the molecule's physical, chemical, and biological properties.

The high ring strain of the cyclopropyl group, with its 60° bond angles, results in unique electronic properties and enhanced reactivity, making it a useful intermediate in organic synthesis. mdpi.com The carbon-carbon bonds possess enhanced p-character, and the carbon-hydrogen bonds are shorter and stronger than those in typical alkanes. nih.govnih.gov This strained ring system can act as a conformational constraint, locking a molecule into a specific three-dimensional arrangement which can be crucial for its interaction with biological targets. prepchem.com

In medicinal chemistry, the cyclopropyl group is often employed as a bioisosteric replacement for other functional groups, such as alkenes or gem-dimethyl groups. prepchem.comorgsyn.org This substitution can lead to improved metabolic stability, increased potency, enhanced membrane permeability, and reduced off-target effects. nih.govnih.govorgsyn.org The introduction of a cyclopropyl moiety can also influence a drug's pKa, which can in turn affect its absorption and distribution in the body. nih.govnih.gov

Significance of Benzyloxy Ethers in Modern Chemical Structures

Benzyloxy ethers are a class of compounds where an oxygen atom is connected to a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) and another organic substituent. The benzyl group in these ethers serves as a crucial protecting group for alcohols in multi-step organic syntheses. nih.govchemsrc.com Its stability under a wide range of reaction conditions, coupled with the relative ease of its removal through methods like catalytic hydrogenolysis, makes it an invaluable tool for synthetic chemists. chemsrc.com

Beyond their role as protecting groups, benzyloxy moieties are integral components of numerous pharmacologically active molecules. The presence of a benzyloxy group can influence a compound's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. Research has shown that the incorporation of a benzyloxy pharmacophore can be a key determinant of a molecule's biological activity, including its potential as an antimicrobial or anticancer agent. For instance, derivatives of benzyloxy compounds have demonstrated promising activity against resilient bacterial strains like Acinetobacter baumannii and Pseudomonas aeruginosa.

Overview of Current Research Landscape and Scope of Investigation for 2-(Benzyloxy)-1-cyclopropylethanol

This compound is primarily recognized as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a benzyloxy-activated cyclopropyl system, allows for a range of chemical transformations. It can serve as a precursor for the creation of more elaborate molecules, with its unique structure enabling selective reactions.

While specific, in-depth research focused solely on the biological activities of this compound is not extensively documented in publicly available literature, its derivatives have been the subject of investigation. Studies on analogous structures suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. For example, research into derivatives has indicated potential for antimicrobial and anticancer applications. The compound's structure allows for modifications that could modulate its interaction with biological targets, such as enzymes and cellular receptors.

The synthesis of this compound itself can be approached through several synthetic strategies common in organic chemistry. These can include the reduction of a corresponding ketone, or the coupling of appropriate cyclopropyl and benzyloxy-containing precursors. The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol |

| Boiling Point | 310.2 ± 17.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 133.4 ± 15.2 °C |

| CAS Number | 188896-08-4 |

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclopropyl-2-phenylmethoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUNEPGFYYCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570180 | |

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188896-08-4 | |

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 1 Cyclopropylethanol

Historical Context of Synthesis Approaches to Cyclopropylethanol Derivatives

The synthesis of molecules containing the cyclopropylethanol framework has historical roots in fundamental carbene chemistry and hydroboration reactions. Early methods for producing simple cyclopropylethanols included the reaction of homoallyl alcohol with diazomethane, a classic approach to cyclopropanation. google.com Another established route involved a multi-step sequence starting from butadiene. This process began with the addition of dibromocarbene to butadiene to form 1,1-dibromo-2-vinylcyclopropane. Subsequent debromination with metallic sodium in alcohol yielded vinylcyclopropane, which was then converted to the desired cyclopropylethanol through hydroboration-oxidation. google.com These foundational methods, while effective for simpler derivatives, paved the way for the development of more refined and versatile strategies applicable to more complex targets like 2-(Benzyloxy)-1-cyclopropylethanol.

Classical and Modern Synthetic Routes for this compound

The construction of this compound can be approached by forming the key ether bond or by constructing the cyclopropane (B1198618) ring at different stages of the synthesis. This leads to several possible synthetic disconnections and corresponding strategies.

Williamson Ether Reaction Based Approaches

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com For the synthesis of this compound, this strategy is highly applicable. The most logical approach involves the deprotonation of a suitable cyclopropylethanol precursor, followed by reaction with a benzyl (B1604629) halide.

The general reaction proceeds as follows:

Alkoxide Formation: A suitable cyclopropylethanol derivative is treated with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form a nucleophilic alkoxide.

Nucleophilic Substitution: The resulting alkoxide then attacks a benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction, displacing the halide and forming the benzylic ether bond. masterorganicchemistry.com

This method is particularly effective for creating benzyl ethers and can be applied to the synthesis of the target molecule by starting with 1-cyclopropylethane-1,2-diol. Selective protection of the primary alcohol would be necessary before etherification of the secondary alcohol, or a regioselective etherification could be attempted. Alternatively, starting with a precursor where the secondary alcohol is already present, like cyclopropylacetaldehyde, which can be reduced to 1-cyclopropylethanol (B1359789), simplifies the process. google.com

Modern variations of the Williamson synthesis may employ phase-transfer catalysts to facilitate the reaction in biphasic systems or use milder conditions with alternative benzylation reagents. orgsyn.org For instance, 2-benzyloxy-1-methylpyridinium triflate offers a complementary method that allows for benzylation under nearly neutral thermal conditions, which can be advantageous for substrates sensitive to strongly basic or acidic environments. orgsyn.org

| Reactant 1 | Reactant 2 | Base/Catalyst | Product |

| 1-Cyclopropylethanol | Benzyl bromide | NaH | This compound |

| 1-Cyclopropylethanol | Benzyl chloride | KOH, Phase-transfer catalyst | This compound |

Carbocation Rearrangement Strategies

Carbocation rearrangements, particularly those involving cyclopropylcarbinyl cations, represent a powerful tool in synthetic organic chemistry for constructing complex molecular skeletons. rsc.org These cations are known to be highly delocalized and can undergo facile interconversion with homoallyl and cyclobutyl cations. rsc.org While a direct, documented synthesis of this compound using this method is not prominent in the literature, the principles of cyclopropylcarbinyl cation chemistry suggest a potential synthetic pathway.

A hypothetical route could involve the generation of a cyclopropylcarbinyl cation from a suitably substituted homoallylic alcohol. The benzyloxy group would already be installed on the precursor molecule. Acid-catalyzed rearrangement of this precursor could lead to the formation of the cyclopropylethanol structure. The stability of the carbocation intermediate is a critical factor, and quantum-chemical computations have helped to clarify the complex nature of these intermediates, which are often described as protonated cyclopropane (PCP) structures. nih.gov The development of asymmetric cyclopropylcarbinyl cation rearrangement reactions, often catalyzed by chiral Brønsted acids, highlights the modern potential of this strategy for controlling stereochemistry.

Nucleophilic Substitution Reactions Involving Benzylic Halides

This approach is essentially the Williamson ether synthesis, focusing on the high reactivity of benzylic halides in nucleophilic substitution reactions. ucalgary.ca Benzylic halides are excellent substrates for both SN1 and SN2 reactions. youtube.com A primary benzylic halide will readily undergo an SN2 reaction with a strong nucleophile. ucalgary.cayoutube.com

In the context of synthesizing this compound, the nucleophile would be the alkoxide of a 1-cyclopropylethanol derivative. The reaction would proceed via a backside attack of the alkoxide on the benzylic carbon of the benzyl halide. youtube.com

Key Features of this Approach:

High Reactivity: Benzylic halides are more reactive than simple alkyl halides in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.

Good Nucleophiles: Alkoxides are strong nucleophiles, favoring the SN2 pathway.

Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used to enhance the rate of SN2 reactions. francis-press.com

The choice between an SN1 and SN2 pathway can be influenced by the structure of the benzylic halide and the reaction conditions. For a primary benzylic halide like benzyl chloride or bromide, the SN2 pathway is strongly favored. ucalgary.ca

Cyclopropanation Reactions Utilizing Diazo Compounds

Cyclopropanation of an alkene is a direct method for forming a cyclopropane ring. The use of diazo compounds to generate carbenes or carbenoids for this purpose is a well-established technique. wikipedia.org A plausible synthetic route to this compound using this method would involve the cyclopropanation of a benzylated allylic alcohol.

The synthesis would proceed in two main steps:

Ether Formation: An allylic alcohol, such as but-3-en-2-ol, is first protected as its benzyl ether using a method like the Williamson ether synthesis. This yields an alkenyl benzyl ether.

Cyclopropanation: The alkene moiety of the resulting ether is then subjected to a cyclopropanation reaction. This can be achieved by reacting it with a diazo compound, such as diazomethane, often in the presence of a metal catalyst (e.g., palladium, copper, or rhodium complexes). univasf.edu.brnih.gov The reaction first forms a pyrazoline via 1,3-dipolar cycloaddition, which then eliminates nitrogen gas either thermally or photochemically to yield the cyclopropane ring. wikipedia.org

The use of metal catalysis is common to control the reactivity of the carbene generated from the diazo compound and to influence the stereoselectivity of the cyclopropanation. univasf.edu.br For instance, rhodium(II) catalysts are highly effective for cyclopropanations with diazo compounds. univasf.edu.br

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Benzylation of Allylic Alcohol | But-3-en-2-ol + Benzyl Bromide, NaH | 3-(Benzyloxy)but-1-ene |

| 2 | Cyclopropanation | 3-(Benzyloxy)but-1-ene + Diazomethane, Rh₂(OAc)₄ | This compound |

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

The presence of two stereocenters in this compound (at the carbinol carbon and the point of attachment of the cyclopropyl (B3062369) ring) means that four stereoisomers are possible. Achieving control over the relative and absolute stereochemistry is a significant challenge in modern organic synthesis.

Diastereoselective Synthesis: Diastereoselectivity can often be achieved through substrate-directed reactions. For instance, in the cyclopropanation of an allylic alcohol derivative, the existing stereocenter of the alcohol can direct the incoming carbene to one face of the double bond. The hydroxyl group (or benzyloxy group in a pre-benzylated substrate) can coordinate to the metal catalyst, leading to a highly ordered transition state and preferential formation of one diastereomer. nih.gov The Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinols has been shown to proceed with high diastereoselectivity due to the directing effect of the carbinol group. nih.gov

Enantioselective Synthesis: Enantioselective synthesis aims to produce a single enantiomer of the desired compound. This is typically achieved using one of the following strategies:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction, after which it is removed.

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. This is a more efficient approach. For cyclopropanation reactions, chiral rhodium and copper catalysts are widely used with diazo compounds to achieve high levels of enantioselectivity. univasf.edu.br

Chiral Reagents: The use of a stoichiometric chiral reagent can also induce enantioselectivity.

Chirality Transfer: A conceptually novel approach involves a 1,2-chirality transfer, where a stereogenic center in the reactant is destroyed during the reaction while inducing a new stereocenter in the product. nih.gov

For the synthesis of a specific stereoisomer of this compound, one could envision an asymmetric cyclopropanation of 3-(benzyloxy)but-1-ene using a chiral catalyst. Alternatively, an enantioselective reduction of a cyclopropyl ketone precursor could establish the stereochemistry at the carbinol center. The enantioselective synthesis of cyclopentyl ketones through photocatalytic cycloadditions of aryl cyclopropyl ketones is an example of modern methods being developed to create chiral cyclic structures. researchgate.net

Chiral Catalyst Applications in Asymmetric Transformations

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of specific enantiomers from prochiral substrates. In the context of synthesizing chiral alcohols like this compound, chiral catalysts play a pivotal role in reactions such as asymmetric reduction of ketones or the opening of epoxides.

Chiral vanadyl methoxide (B1231860) complexes, for instance, have been successfully used in the asymmetric 1,2-oxytrifluoromethylation of styrenes, a type of radical cross-coupling reaction. nih.gov These catalysts, bearing templates like 3,5-disubstituted-N-salicylidene-t-leucinate, can achieve high enantiomeric excesses (ee), with some reactions yielding up to 91% ee for the desired (S)-products. nih.gov The choice of catalyst, such as V(O)-1 or V(O)-2, and solvent, like isopropanol, is critical for achieving complementary stereochemical outcomes. nih.gov

Another prominent strategy involves the Noyori-type asymmetric transfer hydrogenation of ketones. This method is highly effective for the asymmetric reduction of acylfurans, which can be precursors to complex chiral molecules. researchgate.net The use of catalysts like RuCl[N-(tosyl)-1,2-(diphenylethylenediamine)(η6-arene)] in the presence of formic acid and triethylamine (B128534) can produce 1,3-diols in good yields and high enantioselectivity. researchgate.net Similarly, nickel-catalyzed asymmetric hydrovinylation of vinyl arenes has been demonstrated as a route to chiral 2-arylpropionic acids, precursors to important pharmaceuticals. nih.gov This highlights the power of chiral transition metal catalysts in creating stereocenters with high fidelity.

Table 1: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst System | Reaction Type | Substrate Type | Key Outcome |

|---|---|---|---|

| Chiral vanadyl methoxide complexes (V(O)-1, V(O)-2) | Radical cross-coupling | Styrenes | Complementary synthesis of (R) and (S) products with up to 91% ee. nih.gov |

| Noyori-type Ru-catalyst | Asymmetric transfer hydrogenation | Diketones, Acylfurans | High yields and enantiomeric excess for chiral diols and alcohols. researchgate.net |

Asymmetric Induction Techniques for Enantioenriched Products

Asymmetric induction involves the use of a chiral element to influence the formation of a new stereocenter. This can be achieved through chiral auxiliaries, reagents, or substrates.

A powerful technique combines the use of chiral auxiliaries with substrate-directed reactions. rsc.org For example, an asymmetric synthesis of chiral cyclopropane-carboxaldehydes employs a three-step sequence: an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction. rsc.org The initial aldol reaction of a boron enolate derived from a chiral oxazolidinone with an α,β-unsaturated aldehyde establishes a temporary stereocenter. This center then directs the subsequent diastereoselective cyclopropanation of the double bond. rsc.org Finally, a retro-aldol cleavage removes the auxiliary, yielding the enantioenriched cyclopropane product with over 95% ee. rsc.org

Another approach involves an asymmetric aldol addition followed by a modified Curtius rearrangement. nih.gov The chlorotitanium enolate of an N-acylated thioxothiazolidine can react with an aldehyde like 2-(benzyloxy)acetaldehyde (B24188) to produce a syn-aldol adduct. nih.gov This intermediate can then undergo an intramolecular ring closure to form a chiral oxazolidin-2-one, demonstrating how a sequence of reactions can build stereochemical complexity from a simple chiral starting material. nih.gov

Diastereoselectivity Control in Cyclopropyl-Containing Systems

Controlling diastereoselectivity is crucial when a molecule already contains a stereocenter and a new one is being created. In cyclopropane synthesis, the rigid three-membered ring imposes significant steric constraints that can be exploited for stereocontrol.

One method for the diastereoselective synthesis of vinylcyclopropanes involves the reaction of electron-poor dienes with stabilized sulfonium (B1226848) ylides. organic-chemistry.org This approach offers high regioselectivity and trans-diastereoselectivity, yielding vinylcyclopropanes in high yields (up to 99%). organic-chemistry.org The stereochemical outcome is dictated by the approach of the ylide to the diene, leading preferentially to the trans-isomer. organic-chemistry.org

Furthermore, formal [3+2] cycloaddition reactions between activated donor-acceptor cyclopropanes and nitriles, promoted by Lewis acids like SnCl₄, can produce 1-pyrrolines as single cis-diastereomers. nih.gov The stereochemistry is controlled during the ring-opening of the cyclopropane and subsequent cycloaddition. Similarly, a cascade double Michael addition of curcumins to arylidenemalonates can yield highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome is rationalized by transition state models where steric interactions, such as 1,3-allylic strain, are minimized. beilstein-journals.org The introduction of boron groups into cyclopropane structures also allows for highly diastereoselective transformations to create polysubstituted cyclopropanes. nih.gov

Process Optimization and Scalability Considerations in this compound Production

Moving from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to maximize yield and purity while ensuring economic viability and sustainability.

Yield Enhancement and Purity Improvement Strategies

A common route to this compound involves a Williamson ether synthesis, reacting a benzyl halide with a cyclopropane-containing alcohol. To enhance the yield, a strong base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) is necessary to ensure complete deprotonation of the alcohol. Another strategy to improve yield is through the reduction of a corresponding ketone precursor, which can provide the desired alcohol in high yield.

Table 2: Strategies for Yield and Purity Enhancement

| Strategy | Parameter | Example/Effect |

|---|---|---|

| Reaction Optimization | Base Selection | Use of strong bases like NaH or KOH for complete alcohol deprotonation in Williamson ether synthesis. |

| Reaction Optimization | Temperature & Pressure | In a continuous process, setting temperature to 60°C and pressure to 8 bar maximized product formation. mdpi.com |

| Purification | Column Chromatography | Effective for removing impurities on a lab scale using silica (B1680970) gel. |

| Purification | Recrystallization | Efficient for large-scale purification, yielding a high-purity crystalline product. mdpi.com |

Strategic Solvent and Reagent Selection for Synthetic Efficiency

The choice of solvents and reagents profoundly impacts reaction efficiency, cost, and environmental footprint. rsc.org In the synthesis of this compound via Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are preferred as they enhance reaction rates. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be beneficial in biphasic systems by improving the solubility and reactivity of the nucleophile.

Chemical Reactivity and Derivatization of 2 Benzyloxy 1 Cyclopropylethanol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in 2-(Benzyloxy)-1-cyclopropylethanol is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Pathways and Diverse Product Formation

The primary alcohol moiety of this compound can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. masterorganicchemistry.com

Mild Oxidation to Aldehyde: To achieve partial oxidation to the corresponding aldehyde, 2-(benzyloxy)-1-cyclopropylacetaldehyde, mild oxidizing agents are employed. These reactions are typically performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. wikipedia.orgchemistrysteps.com Common reagents for this transformation include:

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, PCC is a selective reagent for oxidizing primary alcohols to aldehydes. vedantu.comchemistryviews.org

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent allows for a rapid and mild oxidation of alcohols to aldehydes at room temperature. masterorganicchemistry.comchemistryviews.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by treatment with a hindered base like triethylamine (B128534) (Et₃N). masterorganicchemistry.comchemistrysteps.com

Strong Oxidation to Carboxylic Acid: For the exhaustive oxidation to 2-(benzyloxy)-1-cyclopropylacetic acid, stronger oxidizing agents are necessary. These reactions often take place in aqueous media, which facilitates the formation of a hydrate (B1144303) intermediate from the initially formed aldehyde, allowing for further oxidation. wikipedia.orglibretexts.org Widely used reagents for this purpose are:

Potassium permanganate (B83412) (KMnO₄): In an alkaline, aqueous solution, KMnO₄ is a powerful oxidant that efficiently converts primary alcohols to carboxylic acids. wikipedia.orgquora.com

Jones Reagent (CrO₃/H₂SO₄/acetone): This acidic chromium-based reagent is a classic and effective method for oxidizing primary alcohols directly to carboxylic acids. masterorganicchemistry.comchemistryviews.org

The choice between these pathways allows for the synthesis of functionally distinct derivatives from the same starting alcohol.

Reduction Reactions and Resulting Alkane Derivatives

Direct reduction of the primary hydroxyl group to an alkane is not a straightforward process. It typically requires a two-step sequence where the hydroxyl group is first converted into a better leaving group. chem-station.com The resulting intermediate is then reduced by a hydride source.

A common strategy involves:

Activation of the Hydroxyl Group: The alcohol is converted into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chem-station.comyoutube.com The tosylate or mesylate group is an excellent leaving group.

Reductive Displacement: The resulting sulfonate ester is then treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate/mesylate group in an SN2 reaction to yield the alkane derivative, 1-(benzyloxy)-2-cyclopropylethane. chem-station.comlibretexts.org

Alternatively, the Barton-McCombie deoxygenation offers a radical-based method for this transformation. nih.gov Another potential reaction is the hydrogenolysis of the benzyl (B1604629) ether. This process, typically catalyzed by palladium on carbon (Pd/C) with hydrogen gas, would cleave the benzyl group, yielding cyclopropylethanol and toluene (B28343). acsgcipr.orgambeed.comyoutube.comjk-sci.com

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of an alcohol is a poor leaving group (OH⁻), but it can be activated to participate in nucleophilic substitution reactions. youtube.com For this compound, a primary alcohol, these substitutions generally proceed via an SN2 mechanism. libretexts.orglibretexts.org

Conversion to Alkyl Halides: The most direct methods involve reagents that simultaneously activate the hydroxyl group and provide the nucleophile.

Thionyl chloride (SOCl₂): This reagent converts primary alcohols into alkyl chlorides, producing gaseous byproducts (SO₂ and HCl). libretexts.org

Phosphorus tribromide (PBr₃): Similarly, PBr₃ is effective for converting primary alcohols into alkyl bromides. libretexts.org

Substitution via Sulfonate Esters: A more versatile, two-step approach involves the initial formation of a tosylate or mesylate, as described in the reduction section. chem-station.com The resulting sulfonate ester, 2-(benzyloxy)-1-cyclopropylethyl tosylate, possesses an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) to introduce diverse functional groups at that position. youtube.com

Transformations of the Cyclopropyl (B3062369) Ring System

The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to various ring-opening and rearrangement reactions under specific conditions.

Exploration of Cyclopropanation Mechanisms and Substrate Scope

The synthesis of this compound and related structures relies on cyclopropanation reactions, where a three-membered ring is constructed. Several methods are applicable, often involving the reaction of an alkene with a carbene or carbenoid species. nih.gov

Simmons-Smith Reaction: A classic method involves treating an allylic alcohol or ether with a carbenoid generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). harvard.edu For a precursor to the title compound, such as a benzyloxy-substituted allylic alcohol, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond.

Catalytic Methods: Modern approaches often use transition metal catalysts to decompose diazo compounds, generating a metal carbene that adds to an alkene. nih.gov For instance, a rhodium(III)-catalyzed diastereoselective cyclopropanation of allylic alcohols has been developed. nih.gov Alternatively, allylic ethers can be directly converted into cyclopropanes through methods involving hydrozirconation followed by a Lewis acid-promoted deoxygenative ring formation. rsc.org The substrate scope for these reactions is broad, tolerating various substituents on the alkene and allowing for the synthesis of mono-, di-, and trisubstituted cyclopropanes. rsc.org

Investigation of Ring-Opening Reactions and Skeletal Rearrangements

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to linear or rearranged products.

Acid-Catalyzed Ring-Opening: In the presence of a protic or Lewis acid, the cyclopropane ring in a cyclopropyl carbinol system like this compound can undergo ring-opening. nih.govresearchgate.net Protonation of the hydroxyl group followed by its departure as water can generate a carbocation adjacent to the ring. This can trigger a rearrangement where the cyclopropane ring opens to form a more stable homoallylic carbocation, which is then trapped by a nucleophile. researchgate.net For example, reaction with acetonitrile (B52724) in the presence of an acid catalyst can lead to the formation of homoallylic amides. researchgate.net The regioselectivity of the C-C bond cleavage is influenced by the substituents on the ring and their ability to stabilize the resulting carbocationic intermediates.

Radical and Metal-Catalyzed Ring-Opening: Radical-initiated ring-opening is another pathway, often involving the formation of a radical adjacent to the cyclopropane ring. nih.gov Furthermore, donor-acceptor (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group, are particularly prone to ring-opening catalyzed by Lewis acids. scispace.comacs.orgrsc.org While this compound itself is not a classic D-A cyclopropane, derivatization could lead to substrates amenable to such transformations. These reactions are powerful tools for generating complex linear structures with controlled stereochemistry.

Table of Mentioned Compounds

Reactivity of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for alcohols due to its general stability and the various methods available for its removal. Its reactivity is centered on the benzylic C-O bond and the benzylic C-H bonds.

One of the most common and efficient methods is catalytic hydrogenolysis . This reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is clean, often quantitative, and proceeds under mild conditions, cleaving the benzyl-oxygen bond to yield the free alcohol and toluene as a byproduct. A key advantage is its chemoselectivity; it typically does not affect other ether linkages or the cyclopropane ring.

Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas. Reagents like ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene (B1204751) can serve as the hydrogen source in the presence of a palladium catalyst.

For molecules containing other functionalities sensitive to reduction, such as alkenes or alkynes, oxidative deprotection is a valuable alternative. The use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring, like p-methoxybenzyl (PMB) ethers.

Lewis acid-mediated cleavage provides another route. Strong Lewis acids can effect cleavage, but their use is limited by the potential for side reactions with acid-sensitive substrates. Milder and more selective reagents, such as the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have been shown to cleave benzyl ethers efficiently while tolerating a wide range of other functional groups, including silyl (B83357) ethers and esters. researchgate.net

| Deprotection Method | Reagents and Conditions | Selectivity and Remarks |

| Catalytic Hydrogenolysis | H₂, Pd/C, in a solvent like EtOH or MeOH | High-yielding and clean. Does not typically affect other ethers or the cyclopropane ring. |

| Transfer Hydrogenation | Ammonium formate or 1,4-cyclohexadiene, Pd/C | Safer alternative to H₂ gas. Good for substrates with other reducible groups. |

| Oxidative Cleavage | DDQ, in a solvent like CH₂Cl₂/H₂O | Particularly effective for electron-rich benzyl ethers (e.g., PMB). Avoids reducing conditions. |

| Lewis Acid Cleavage | BCl₃·SMe₂ in CH₂Cl₂ | Mild conditions, tolerates a broad range of functional groups. researchgate.net |

The benzylic carbon of the benzyloxy group is susceptible to oxidation due to the resonance stabilization of the resulting radical or ionic intermediates. thieme-connect.com This reactivity can be exploited to modify the protecting group itself or to facilitate its removal.

Treatment with strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will aggressively oxidize the benzylic position. This process breaks every benzylic C-H bond, ultimately converting the entire benzyl group into a benzoic acid moiety. acs.org In the context of this compound, this would transform the benzyl ether into a benzoate (B1203000) ester. This newly formed ester could then be readily cleaved under basic hydrolysis conditions, representing a two-step deprotection strategy. core.ac.uk

Milder and more selective oxidation methods also exist. Reagents like N-bromosuccinimide (NBS) can be used for benzylic bromination, which proceeds via a radical mechanism. The resulting benzylic bromide is highly reactive and can be subsequently hydrolyzed or subjected to other nucleophilic substitutions. Other modern methods using catalysts based on copper, iron, or ruthenium, often with an oxidant like tert-butyl hydroperoxide, can achieve more controlled oxidation to the corresponding benzaldehyde (B42025) or ketone level. nih.govnih.gov

| Oxidation Reagent | Product at Benzylic Position | Subsequent Transformation |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid (Benzoate ester) | Hydrolysis to deprotect the alcohol |

| N-Bromosuccinimide (NBS) | Benzylic Bromide | Hydrolysis or substitution |

| Copper(II) Chloride / TBHP | Aldehyde/Ketone | Further functionalization or deprotection |

Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound serves as a scaffold for creating new molecules with potentially valuable properties. Modifications can be targeted to enhance biological activity or to probe the structural requirements for a specific molecular interaction.

The incorporation of a cyclopropane ring into drug candidates is a well-established strategy in medicinal chemistry. iris-biotech.de The strained three-membered ring imparts conformational rigidity, which can be advantageous for binding to biological targets. core.ac.ukunl.pt Furthermore, replacing flexible alkyl groups or metabolically susceptible sites with a cyclopropane ring can improve a molecule's metabolic stability and pharmacokinetic profile. core.ac.ukiris-biotech.de

For a molecule like this compound, several modifications could be envisioned to enhance a hypothetical biological activity:

Functionalization of the Hydroxyl Group: The secondary alcohol can be esterified, etherified, or oxidized to a ketone. These changes would alter the molecule's polarity, hydrogen bonding capacity, and steric profile.

Modification of the Cyclopropane Ring: Introduction of substituents onto the cyclopropane ring can modulate its electronic properties and create new interaction points. For example, gem-difluoro substitution on the cyclopropane ring is a common tactic to alter local dipoles and metabolic stability.

Derivatization of the Aromatic Ring: The phenyl ring of the benzyloxy group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups). These substitutions can influence electronic properties, lipophilicity, and potential for specific interactions like halogen bonding or hydrogen bonding.

These structural changes aim to optimize the molecule's fit within a target binding site, improve its absorption and distribution, and reduce its rate of metabolic degradation. mdpi.com

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design. The phenyl group, while common, can be a liability due to its potential for metabolic oxidation and its contribution to high lipophilicity. Saturated, three-dimensional cages are increasingly used as non-classical bioisosteres for the phenyl ring to "escape from flatland." thieme-connect.com

Bicyclo[1.1.1]pentane (BCP): BCP is a popular replacement for a para-substituted phenyl ring. pharmablock.com It mimics the linear geometry but, as a saturated scaffold, it can significantly improve aqueous solubility and metabolic stability while reducing non-specific binding. thieme-connect.comnih.gov Replacing the phenyl group of the benzyloxy moiety with a BCP could yield a novel analogue with a superior pharmacokinetic profile. thieme-connect.comnih.gov

Cubane (B1203433): The rigid cubane scaffold is an excellent geometric mimic for the volume and shape of a phenyl ring. nih.govresearchgate.net Its C-H bonds are stronger and less accessible, often leading to enhanced metabolic stability. nih.gov Substituting the phenyl ring with a cubane cage can improve solubility and other key drug-like properties. nih.govucl.ac.uk

Carboranes: These clusters of boron and carbon atoms, particularly the icosahedral dicarba-closo-dodecaboranes (C₂B₁₀H₁₂), are three-dimensional analogues of the phenyl ring. rsc.org They are highly hydrophobic and exceptionally stable to enzymatic degradation. rsc.org Their unique electronic nature and ability to form unconventional hydrogen bonds (dihydrogen bonds) can lead to novel binding interactions with protein targets. researchgate.netrsc.orgnih.gov

| Bioisostere | Key Properties | Potential Impact on Molecule |

| Phenyl (Reference) | Planar, aromatic, lipophilic | Prone to metabolic oxidation |

| Bicyclo[1.1.1]pentane (BCP) | Linear, rigid, saturated, improved solubility | Enhanced metabolic stability, better pharmacokinetics thieme-connect.comnih.gov |

| Cubane | Spherical, rigid, saturated, metabolically robust | Improved solubility and stability nih.govresearchgate.net |

| Carborane | Spherical, 3D aromaticity, exceptionally stable | High metabolic stability, novel binding interactions rsc.orgnih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effect. acs.org By systematically synthesizing and testing libraries of related compounds, medicinal chemists can identify which parts of a molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune properties like potency, selectivity, and pharmacokinetics. nih.gov

For this compound, a SAR campaign would involve creating several sub-libraries of derivatives, where each library explores the impact of modifying a specific part of the molecule.

Library 1 (A-Ring Substitution): The phenyl ring of the benzyloxy group would be substituted with a variety of small groups at the ortho, meta, and para positions. This would probe the electronic and steric requirements of the binding pocket. For example, a study on 1-benzyl-5-phenyltetrazole (B3050747) antagonists showed that substitutions on the benzyl group significantly impacted potency and solubility. acs.org

Library 2 (Cyclopropane Modification): The effect of the cyclopropane ring's stereochemistry and substitution would be investigated. The relative orientation of the substituents on the cyclopropane ring can be critical for biological activity, as demonstrated in studies on cyclopropyl-epothilones, where one stereoisomer was significantly more active than the other. nih.gov

Library 3 (Linker Modification): The length and flexibility of the ethyl alcohol linker could be varied. For instance, homologation to a propanol (B110389) or butanol chain, or introducing rigidity with a double or triple bond, would explore the optimal distance and orientation between the cyclopropyl and benzyloxy moieties.

The data from these libraries would be compiled into an SAR table to guide the design of next-generation compounds with improved properties.

| Compound | R¹ (Cyclopropyl) | R² (Benzyl) | Linker (L) | Hypothetical Activity (IC₅₀, nM) |

| Parent | H | H | -CH(OH)CH₂- | 500 |

| A-1 | H | 4-F | -CH(OH)CH₂- | 250 |

| A-2 | H | 4-OMe | -CH(OH)CH₂- | 800 |

| A-3 | H | 3-Cl | -CH(OH)CH₂- | 450 |

| B-1 | 2,2-di-Me | H | -CH(OH)CH₂- | >1000 |

| B-2 | (1R,2S)-isomer | H | -CH(OH)CH₂- | 50 |

| C-1 | H | H | -C(=O)CH₂- | 150 |

| C-2 | H | H | -CH(OH)CH₂CH₂- | >1000 |

This hypothetical table illustrates how systematic changes can reveal crucial SAR trends. For example, a fluorine at the para-position of the benzyl ring (A-1) might be beneficial, while a bulky methoxy (B1213986) group is detrimental (A-2). The stereochemistry of the cyclopropane ring could be critical (B-2), and the specific length and nature of the linker are important for maintaining activity (C-1 vs. C-2).

Spectroscopic Analysis and Structural Characterization in 2 Benzyloxy 1 Cyclopropylethanol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the atomic framework of a molecule by probing the magnetic properties of atomic nuclei. For 2-(Benzyloxy)-1-cyclopropylethanol, both one-dimensional and two-dimensional NMR techniques are employed to assign proton and carbon signals and to understand the connectivity and spatial relationships between atoms.

¹H NMR Applications for Proton Assignment and Stereochemical Elucidation

Proton NMR (¹H NMR) is fundamental for identifying the various proton environments within the this compound molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about the functional groups and adjacent atoms.

Key features in the ¹H NMR spectrum of this compound include:

Aromatic Protons: The protons on the benzene (B151609) ring of the benzyloxy group typically appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm.

Benzylic Protons: The two protons of the benzylic methylene (B1212753) (CH₂) group, being adjacent to both the aromatic ring and an oxygen atom, usually resonate as a singlet around δ 4.5–4.7 ppm.

Cyclopropane (B1198618) Protons: The protons on the cyclopropyl (B3062369) ring are characteristically shifted upfield due to the ring's current effects, appearing in the range of δ 0.5–1.5 ppm. The coupling constants (J-values) between these protons, typically between 4 and 8 Hz, provide information about their relative stereochemistry (cis or trans).

Methine and Methylene Protons of the Ethanol (B145695) Moiety: The proton on the carbon bearing the hydroxyl group (CH-OH) and the protons of the adjacent methylene group (CH₂) give rise to signals whose chemical shifts and multiplicities are diagnostic for the structure.

The coupling patterns (multiplicity) of the signals, governed by the number of neighboring protons, are crucial for assigning specific protons to their respective positions in the molecule. hw.ac.uk For instance, a doublet indicates one neighboring proton, a triplet indicates two, and so on. This information, combined with integration values which reveal the relative number of protons for each signal, allows for a comprehensive assignment of the proton skeleton. hw.ac.uk

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzylic (OCH₂) | 4.5 - 4.7 | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereoisomer.

¹³C NMR for Comprehensive Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum.

Characteristic chemical shifts in the ¹³C NMR spectrum of this compound include:

Aromatic Carbons: The carbons of the benzene ring appear in the region of δ 127-139 ppm.

Benzylic Carbon: The carbon of the benzylic methylene group is typically found around δ 70–75 ppm.

Carbons of the Ethanol Moiety: The carbon attached to the hydroxyl group and the adjacent methylene carbon have distinct chemical shifts that aid in their assignment.

Cyclopropane Carbons: The carbons of the cyclopropyl ring are significantly shielded and resonate at high field, typically between δ 8 and 15 ppm.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups, providing a more complete picture of the carbon skeleton. walisongo.ac.id

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 127 - 139 |

| Benzyloxy Quaternary Carbon | 70 - 75 |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule, resolving ambiguities that may arise from one-dimensional spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduepfl.ch In this compound, COSY spectra would reveal the coupling network between the cyclopropyl protons and the protons of the ethanol moiety, helping to trace the carbon chain. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch By correlating the assigned proton signals with their corresponding carbon signals, HSQC allows for the unambiguous assignment of the ¹³C NMR spectrum. usm.my

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. usm.my For instance, it can show correlations from the benzylic protons to the aromatic carbons and the carbon of the adjacent oxygen-linked methylene group, confirming the structure of the benzyloxy group and its connection to the rest of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and thermally labile compounds. faa.gov EI-MS is a classic technique where the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. libretexts.org

In the analysis of this compound, these techniques would be used to:

Determine the Molecular Weight: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₆O₂), the expected molecular weight is approximately 192.25 g/mol . chemsrc.com

Analyze Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.org The fragmentation of the benzyloxy group would likely lead to the formation of a stable benzyl (B1604629) cation (m/z 91) or a tropylium (B1234903) ion. The cyclopropyl group can also undergo characteristic ring-opening fragmentations. docbrown.info

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. mpi-cbg.de This precision allows for the determination of the elemental composition of a molecule by distinguishing between ions with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₆O₂ by matching the experimentally measured exact mass to the calculated theoretical mass. st-andrews.ac.uk

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl o-vanillin |

| o-phenylene diamine |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its distinct structural components: the hydroxyl group, the ether linkage, the aromatic benzene ring, and the aliphatic cyclopropyl and ethyl fragments.

The key functional groups and their expected vibrational frequencies are:

O-H Stretch: A prominent, broad absorption band is expected in the region of 3650-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. libretexts.org The broadness of this peak is typically due to intermolecular hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orglumenlearning.com In contrast, aliphatic C-H stretching vibrations from the cyclopropyl and ethyl portions of the molecule are expected in the 3000-2850 cm⁻¹ range. libretexts.org The C-H bonds of the cyclopropane ring itself result in distinctive shifts.

C=C Stretch (Aromatic): The in-ring carbon-carbon double bond stretching of the benzene ring gives rise to characteristic, often sharp, absorptions in the 1600-1450 cm⁻¹ region. pressbooks.pub

C-O Stretch: The spectrum will show strong C-O stretching bands. The C-O stretch of the primary alcohol is expected around 1050 cm⁻¹, while the ether linkage (Ar-O-CH₂) typically absorbs strongly around 1250 cm⁻¹ and 1100 cm⁻¹. pressbooks.pub

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H Stretch | Alcohol | 3650 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic (Benzene Ring) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Cyclopropyl, Ethyl) | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic (Benzene Ring) | 1600 - 1450 | Medium to Weak, Sharp |

| C-O Stretch | Ether & Alcohol | 1250 - 1050 | Strong |

This table is generated based on typical IR absorption ranges for the specified functional groups.

Chiral Spectroscopic Methods for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bonded to the hydroxyl group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. While standard spectroscopic techniques like IR and NMR are identical for both enantiomers, chiral spectroscopic methods can distinguish between them, making these techniques essential for determining absolute configuration and assessing enantiomeric purity. nih.gov

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the infrared region. rsc.orgnih.gov It is essentially the chiral analogue of standard IR absorption spectroscopy. Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other. nih.gov

By analyzing the well-resolved peaks in a VCD spectrum, detailed information about the three-dimensional conformation and absolute configuration of a chiral molecule in its non-crystalline state can be deduced. nih.gov The technique is particularly powerful when experimental spectra are compared with spectra calculated using quantum chemical methods.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD), also known as Circular Dichroism (CD) spectroscopy, operates on a similar principle to VCD but measures the differential absorption of circularly polarized light in the UV-Vis range. mdpi.com This phenomenon arises from the electronic transitions of chromophores located within a chiral molecular environment. mdpi.com

For this compound, the benzene ring acts as the chromophore. The chiral center influences the electronic transitions of this chromophore, causing it to absorb left and right circularly polarized light differently. The resulting ECD spectrum, with positive or negative peaks (known as Cotton effects), is unique to a specific enantiomer. Its mirror-image spectrum corresponds to the opposite enantiomer. ECD is a highly sensitive method for probing the stereochemical structure of chiral molecules. mdpi.com

Following a comprehensive search for scholarly and scientific literature, it has been determined that there are no specific computational or theoretical investigation papers published directly on the chemical compound “this compound”. The required detailed research findings, data tables, and specific computational results for this exact molecule are not available in the public domain.

Methodologies for these types of analyses have been applied to structurally similar compounds containing benzyloxy and cyclopropyl groups, but per the instructions to focus solely on "this compound" and not introduce information outside this scope, the following article cannot be generated. Fulfilling the request with genuine data is not possible due to the absence of dedicated research on this specific compound.

Computational and Theoretical Investigations of 2 Benzyloxy 1 Cyclopropylethanol

Elucidation of Reaction Mechanisms through Computational Chemistry

Detailed Reaction Pathway Mapping and Energetic Profiles

The reaction mechanisms of 2-(Benzyloxy)-1-cyclopropylethanol can be computationally elucidated using quantum chemical methods such as Density Functional Theory (DFT). These methods allow for the mapping of potential energy surfaces, identifying transition states, intermediates, and the corresponding energetic barriers. A plausible reaction to investigate would be the acid-catalyzed dehydration of the alcohol, which could proceed through several pathways involving the highly reactive cyclopropylcarbinyl cation.

One potential pathway involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a primary carbocation adjacent to the cyclopropyl (B3062369) group. This carbocation would likely undergo rapid rearrangement. The energetic profile of such a reaction pathway can be computationally modeled to determine the feasibility and selectivity of different potential products.

Table 1: Hypothetical Energetic Profile for Acid-Catalyzed Dehydration of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + H+ | 0.0 |

| 2 | Protonated Alcohol | -5.2 |

| 3 | Transition State 1 (Water Loss) | +15.8 |

| 4 | Cyclopropylcarbinyl Cation Intermediate | +8.1 |

| 5 | Transition State 2 (Ring Opening) | +12.5 |

| 6 | Allylic Carbocation Intermediate | +2.3 |

| 7 | Final Product (Alkene) + H2O + H+ | -10.7 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational reaction pathway mapping.

These computational models can provide detailed insights into the stereochemistry of the reaction, predicting which isomers are likely to be formed. By understanding the energetic landscape of these reactions, it is possible to theoretically predict reaction conditions that would favor specific outcomes.

In Silico Screening and Drug Design Principles for this compound Analogues (excluding clinical applications)

In silico methods are instrumental in modern drug discovery for the rational design of new therapeutic agents. For analogues of this compound, these computational techniques can be employed to predict their potential as bioactive molecules and to optimize their properties.

In the absence of a known biological target for this compound, ligand-based drug design would be a primary approach. This involves analyzing a set of molecules known to be active for a particular target and creating a pharmacophore model. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. Analogues of this compound could then be designed to fit this pharmacophore model.

If a biological target is identified, structure-based drug design becomes a powerful tool. This approach utilizes the three-dimensional structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy. Molecular docking simulations can then be performed to predict how analogues of this compound would bind to the active site of the protein. These simulations provide information on the binding orientation, affinity, and key intermolecular interactions, guiding the design of more potent and selective inhibitors.

The biological activity and ultimate success of a drug candidate are governed by its physicochemical and pharmacokinetic properties. Computational models can predict these properties, establishing Structure-Property Relationships (SPR) that guide the optimization of lead compounds.

ADMET properties are crucial for determining the viability of a molecule as a drug. In silico tools can predict a wide range of these properties for analogues of this compound, allowing for early-stage filtering of compounds with undesirable characteristics.

Table 2: Predicted ADMET Properties for Hypothetical Analogues of this compound

| Analogue | Modification | Predicted LogP | Predicted Aqueous Solubility (mg/L) | Predicted Caco-2 Permeability (nm/s) | Predicted hERG Inhibition (pIC50) |

| A | Parent Molecule | 2.8 | 150 | 250 | 4.5 |

| B | Addition of a hydroxyl group to the phenyl ring | 2.1 | 450 | 180 | 4.2 |

| C | Replacement of the benzyl (B1604629) group with a pyridine (B92270) ring | 2.3 | 300 | 220 | 4.8 |

| D | Fluorination of the cyclopropyl group | 3.1 | 120 | 280 | 4.6 |

Note: The data in this table is for illustrative purposes to demonstrate the application of computational ADMET prediction and does not represent actual experimental values.

By systematically modifying the structure of this compound and calculating these properties, researchers can develop an understanding of the SPR. For example, the addition of polar groups might improve solubility but decrease permeability, highlighting the need for a balance of properties. These computational predictions help to prioritize the synthesis of compounds with the most promising profiles, thereby accelerating the drug discovery process.

Biological Activity and Mechanistic Studies of 2 Benzyloxy 1 Cyclopropylethanol and Its Derivatives Non Clinical

Investigations into Antimicrobial Potential

The antimicrobial properties of compounds containing benzyloxy and cyclopropyl (B3062369) groups have been a subject of scientific inquiry, showing promise against a variety of bacterial pathogens.

Derivatives featuring the benzyloxy structural motif have demonstrated a broad spectrum of antimicrobial activity. Studies have shown that synthetic compounds incorporating this group can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, benzyl (B1604629) alcohol derivatives are known for their antibacterial efficacy. researchgate.net Similarly, a series of synthetic 1,3-bis(aryloxy)propan-2-amines, which share structural similarities, were active against Gram-positive bacteria, with some compounds showing Minimal Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov

The introduction of different substituents to the benzyl or related phenyl rings can significantly influence the antimicrobial potency. In a study of benzyl and benzoyl benzoic acid derivatives, compounds with electron-withdrawing substituents showed significantly improved activity against tested bacterial strains. nih.gov This suggests that electronic properties play a key role in their mechanism of action. Likewise, new benzylbenzimidazole complexes have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria isolated from clinical settings. researchgate.net

Interactive Table: In Vitro Antibacterial Activity of Benzyloxy Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzoyl Benzoic Acid Derivative (8e) | S. pneumoniae | 4 | nih.gov |

| Benzoyl Benzoic Acid Derivative (8e) | S. aureus ATCC 25923 | 4 | nih.gov |

| Benzoyl Benzoic Acid Derivative (8e) | S. aureus ATCC 29213 | 2 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | E. faecalis | 2.5-5 | nih.gov |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. aureus | 2.5 | nih.gov |

A significant focus of research has been the evaluation of these compounds against multidrug-resistant (MDR) bacteria, which pose a critical threat to public health. Derivatives containing the benzyloxy moiety have shown potential against challenging pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa. researchgate.net

Acinetobacter baumannii, a notorious hospital-acquired pathogen, has been a particular target. A naturally occurring 1,2-benzisoxazole, a related heterocyclic structure, demonstrated minimum inhibitory concentrations as low as 6.25 μg/ml against clinical strains of multi-drug resistant A. baumannii. researchgate.net Other studies on different heterocyclic compounds have reported MICs against MDR A. baumannii ranging from 0.5 to over 32 μg/mL, indicating that specific structural modifications can yield potent activity. nih.govmdpi.com

Pseudomonas aeruginosa is another opportunistic pathogen known for its intrinsic and acquired resistance mechanisms. Research into antimicrobial peptides (AMPs) has shown that some can be effective against P. aeruginosa, often by disrupting the bacterial membrane. nih.gov While not direct derivatives of 2-(Benzyloxy)-1-cyclopropylethanol, these studies highlight membrane interaction as a potential mechanism for broad-spectrum agents. The addition of avibactam, a β-lactamase inhibitor, to ceftazidime (B193861) has been shown to restore activity against a high percentage of P. aeruginosa isolates, demonstrating a strategy to overcome specific resistance mechanisms. nih.gov

Interactive Table: Activity of Related Derivatives Against Drug-Resistant Pathogens

| Compound Type | Pathogen | MIC (mg/L or µg/mL) | Reference |

|---|---|---|---|

| Benzothiadiazole Derivative (C109) | A. baumannii ATCC19606 | 8–16 mg/L | mdpi.com |

| 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (OYYF-171) | MDR A. baumannii | 4–32 µg/mL | nih.gov |

| Ceftazidime-avibactam | P. aeruginosa | MIC90: 4 mg/L | nih.gov |

Anticancer Research Applications (non-clinical)

The structural framework of this compound, particularly the presence of the benzyloxy and cyclopropyl groups, is found in various classes of compounds investigated for their anticancer properties. plos.org

Derivatives containing benzyloxy and related structural motifs have demonstrated significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines in laboratory settings. For example, a series of Schiff bases with N-benzylideneaniline nuclei showed antiproliferative effects against human small lung (A549) and cervical (HeLa) cancer cell lines. nih.gov Similarly, benzothiazole (B30560) aniline (B41778) derivatives and their platinum (II) complexes exhibited anticancer activity against liver, brain glioma, and colon cancer cells. nih.gov The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Studies on various benzimidazole (B57391), benzothiazole, and quinazolin-4(3H)-one derivatives have reported IC50 values in the low micromolar range against cell lines such as breast (MCF-7), lung (A549, H1299), and colon cancer. nih.govnih.govescholarship.org

Interactive Table: In Vitro Antiproliferative Activity of Related Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Cyclopent[b]indole analog (6c) | HeLa (Cervical) | 15.1 | researchgate.net |

| Cyclopent[b]indole analog (6c) | MCF-7 (Breast) | 18.6 | researchgate.net |

| N-heterocyclic indolyl glyoxylamide (BPR0C123) | A549 (Lung) | <0.1 | nih.gov |

| Pyrimidine based benzothiazole (34) | Colo205 (Colon) | 5.04 | nih.gov |

Research has indicated that some derivatives exhibit selective activity, showing greater potency against certain types of cancer cells. Non-small cell lung cancer (NSCLC) lines, in particular, have been a frequent subject of these investigations. N-heterocyclic indolyl glyoxylamides, for instance, were shown to suppress the proliferation of NSCLC cells (A549 and H1299). nih.gov Other studies have focused on developing compounds that are effective against NSCLC, including those resistant to standard therapies like epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs). escholarship.org

A benzothiazole derivative was evaluated against the NCI-60 panel of human tumor cell lines and showed notable activity against non-small cell lung cancer and CNS cancer cell lines, with log GI50 values (the concentration causing 50% growth inhibition) around -5.48 and -5.49, respectively. nih.gov Furthermore, benzothiazole aniline derivatives and their platinum complexes have demonstrated significant anticancer effects against brain glioma cells. nih.gov This selectivity is a crucial aspect of anticancer drug development, aiming to maximize efficacy against tumor cells while minimizing effects on healthy tissues.

A key area of non-clinical research is to identify the specific molecular targets and cellular pathways through which these compounds exert their anticancer effects. Studies on various benzyloxy-containing and related heterocyclic derivatives have revealed a multitude of mechanisms.

One common mechanism is the induction of apoptosis (programmed cell death). This can be triggered through the inhibition of anti-apoptotic proteins like Bcl-2, a mechanism reported for certain benzimidazole derivatives. acs.org Another approach is the disruption of cell cycle progression. For example, some compounds induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. escholarship.org

The inhibition of key enzymes that are overactive in cancer cells is another major strategy. Targets identified for various derivatives include:

Protein Kinases: These enzymes are crucial for cell signaling pathways that control growth and proliferation. Identified targets include Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A, and others involved in the PI3K/Akt signaling pathway. escholarship.orgmdpi.comresearchgate.net

Transcription Factors: By inhibiting factors like E2F or nuclear factor kappa B (NF-κB), these compounds can block the expression of genes necessary for cancer cell survival. plos.orgresearchgate.net

Nuclear Receptors: Peroxisome proliferator-activated receptor alpha (PPARα) has been identified as a target, which plays roles in metabolism and inflammation. mdpi.com

Other Enzymes: A benzofuran (B130515) derivative was found to suppress metastasis by deactivating focal adhesion kinase (FAK) and inhibiting matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer invasion. nih.gov

This diversity of molecular targets underscores the versatility of the chemical scaffolds related to this compound and highlights multiple avenues for the development of novel therapeutic agents.

Enzyme Modulation and Inhibition Studies

DNA Gyrase Inhibition Studies

There is currently no available scientific literature or data detailing any investigation into the inhibitory effects of this compound on DNA gyrase.

Topoisomerase IV Inhibition Investigations

Similarly, no research has been published that examines the potential of this compound to inhibit topoisomerase IV.

Other Investigated Biological Activities (e.g., Bioluminescence Inhibition)

No studies were found that have explored the effect of this compound on bioluminescence or other related biological activities.

Correlating Structure-Activity Relationships (SAR) in Biological Contexts

Due to the absence of biological activity data for this compound and its derivatives in the specified areas, no structure-activity relationship (SAR) studies have been established or reported.

Applications of 2 Benzyloxy 1 Cyclopropylethanol in Advanced Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Molecular Architectures

2-(Benzyloxy)-1-cyclopropylethanol is a valuable chiral building block for the synthesis of more complex molecules. The cyclopropane (B1198618) ring is a key structural motif found in numerous pharmaceuticals and bioactive natural products. nih.gov The incorporation of this three-membered ring can significantly influence a molecule's pharmacological properties, including metabolic stability and bioisosterism, where it can mimic other chemical groups in biological systems. digitellinc.com

The synthetic utility of this compound is enhanced by the presence of its distinct functional groups. The hydroxyl group can undergo a variety of chemical transformations, such as oxidation to a ketone or substitution with other functional groups. The benzyloxy group, a common protecting group for alcohols, can be selectively removed to reveal a primary alcohol for further functionalization. This dual functionality allows for a stepwise and controlled approach to building intricate molecular frameworks.

Chiral cyclopropanes, such as the enantiomers of this compound, are particularly sought after for creating stereochemically defined molecules, which is crucial in drug discovery and the synthesis of polycyclic ethers. nih.govnih.gov The ability to introduce a specific stereocenter via this building block is a significant advantage in asymmetric synthesis.

Table 1: Key Reactions for the Functionalization of this compound Analogs

| Reaction Type | Reagents | Product Functional Group | Significance |

| Oxidation | KMnO4, CrO3 | Ketone, Carboxylic Acid | Creates new reactive sites for further modification. |

| Reduction | LiAlH4, NaBH4 | Alkane | Removes the hydroxyl functionality when not needed. |

| Substitution | SOCl2, PBr3 | Alkyl Halide | Enables the introduction of a wide range of nucleophiles. |

| Deprotection | H2, Pd/C | Primary Alcohol | Unmasks a reactive hydroxyl group for further synthesis. |

Potential Integration into Polymer and Composite Material Development

While direct applications of this compound in polymer and composite materials are not yet extensively documented, its chemical structure suggests several potential avenues for its integration. The hydroxyl group can be utilized as an initiation site for ring-opening polymerization or as a point of attachment to a polymer backbone through esterification or etherification reactions.

The presence of the cyclopropane ring could impart unique properties to a polymer. The strained three-membered ring can influence the polymer's thermal and mechanical properties, potentially increasing rigidity and altering its degradation profile. Cyclopropane-containing polymers could find applications in specialized areas, such as in the development of new biocompatible materials or as components in advanced composites. For instance, the incorporation of cyclopropane-containing amino acids has been explored to create peptides with non-classical conformations. digitellinc.com

Furthermore, derivatives of this compound could be used to create functional monomers. For example, by modifying the hydroxyl group with a polymerizable moiety like an acrylate (B77674) or methacrylate, it could be copolymerized with other monomers to create materials with tailored properties. The benzyloxy group also offers a handle for further functionalization, which could be used to attach the molecule to a surface or to another polymer chain.

Role in the Synthesis of Functional Organic Materials for Optoelectronic and Other Applications

The synthesis of functional organic materials for optoelectronic applications often relies on the creation of molecules with specific electronic properties, typically by combining electron-donating and electron-accepting units. researchgate.netmdpi.com While this compound itself is not an optoelectronically active material, it can serve as a crucial starting material for the synthesis of more complex molecules with desired functionalities.

The cyclopropane ring possesses unique electronic properties that can influence the electronic structure of a larger conjugated system. digitellinc.com By incorporating this building block into a larger π-conjugated system, it may be possible to fine-tune the resulting material's absorption and emission properties. The synthetic handles on this compound allow for its attachment to various aromatic and heterocyclic systems that are commonly used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

For example, the hydroxyl group could be used to link the cyclopropyl (B3062369) moiety to an electron-donating or electron-accepting core, while the benzyl (B1604629) group could be modified or removed as needed during the synthetic sequence. The development of novel donor-acceptor systems is a key area of research in organic electronics, and building blocks like this compound could provide a new avenue for creating materials with tailored optoelectronic properties. researchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for 2 Benzyloxy 1 Cyclopropylethanol

Development of Novel and Sustainable Synthetic Methodologies